molecular formula C14H22ClNO2 B12761076 2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride CAS No. 88364-21-0

2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride

Cat. No.: B12761076
CAS No.: 88364-21-0
M. Wt: 271.78 g/mol
InChI Key: CPLWIGWCVMYNDY-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a unique structure that combines a morpholine ring with a tetrahydroindanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1-indanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the morpholine ring .

Scientific Research Applications

2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholinomethyl)cyclopentanone hydrochloride
  • 2-(Morpholinomethyl)acrylonitrile
  • Morpholine-containing heterocyclic systems

Uniqueness

2-(Morpholinomethyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific combination of a morpholine ring and a tetrahydroindanone moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

88364-21-0

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c16-14-12(10-15-5-7-17-8-6-15)9-11-3-1-2-4-13(11)14;/h12H,1-10H2;1H

InChI Key

CPLWIGWCVMYNDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC(C2=O)CN3CCOCC3.Cl

Origin of Product

United States

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